5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Description
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Properties
IUPAC Name |
5-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2S/c1-23-14-18-13-17-8(2-3-20(13)19-14)10-11(16)7(15)6-9-12(10)22-5-4-21-9/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATBVBKFXOCMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC(=NC2=N1)C3=C4C(=CC(=C3Cl)Cl)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₃H₁₃Cl₂N₃O₃S
- Molecular Weight : 302.15 g/mol
- CAS Number : Not specifically listed in the search results but related compounds have been identified.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an anti-inflammatory and analgesic agent. The following sections detail specific findings regarding its pharmacological effects.
Anti-inflammatory Activity
Research has indicated that compounds similar to the target molecule exhibit significant anti-inflammatory properties. For instance:
- Cyclooxygenase Inhibition : Compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Inhibition rates have been reported as high as 90% for select compounds in vitro .
Analgesic Activity
The analgesic properties of related compounds have also been documented:
- Pain Relief Efficacy : Studies suggest that certain derivatives can provide analgesic effects comparable to standard medications like sodium diclofenac. For example, one study reported analgesic activity ranging from 40% to 51% in animal models .
The mechanism by which this compound exerts its effects is likely related to its ability to modulate inflammatory pathways through COX inhibition and possibly other pathways involved in pain signaling.
Research Findings and Case Studies
Several studies have investigated the biological activity of benzodioxin derivatives and their analogs:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated its efficacy against various human tumor cell lines. For instance:
- Cell Line Studies : Compounds derived from similar structures have shown remarkable activity against lung, colon, and breast cancer cell lines with IC50 values in low micromolar ranges (1.9–3.0 μM) . This suggests that 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide could exhibit comparable or enhanced anticancer properties.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic disorders:
- α-glucosidase Inhibitors : Research indicates that derivatives containing similar scaffolds can act as α-glucosidase inhibitors, which are crucial for managing Type 2 diabetes mellitus . The inhibition of this enzyme slows carbohydrate absorption and helps control blood sugar levels.
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial potential of compounds related to this structure:
- Antimicrobial Screening : New thiopyrimidine-benzenesulfonamide compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens . The structural motifs present in this compound suggest it may share similar properties.
Case Studies
Several case studies illustrate the practical applications of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
